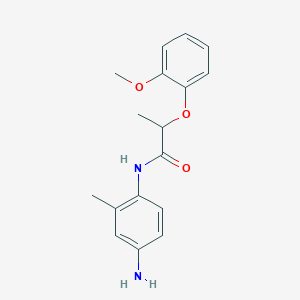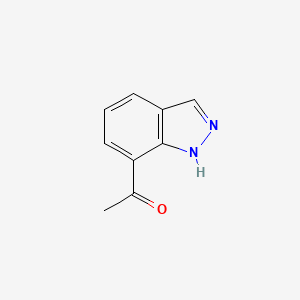![molecular formula C13H11FN2OS2 B1386776 3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-55-3](/img/structure/B1386776.png)
3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). The compound also has a fluorophenyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, thienopyrimidines can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, thienopyrimidines are expected to have properties typical of aromatic heterocycles .Applications De Recherche Scientifique
BTK Inhibition in Mantle Cell Lymphoma
This compound has been investigated for its potential as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is a key component in the B cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells. Inhibitors like this compound can disrupt this pathway, offering a therapeutic strategy for B-cell malignancies such as mantle cell lymphoma (MCL). The compound’s derivatives have shown potent antiproliferative activity in MCL cell lines, indicating its promise as an antitumor agent.
Neuroprotective and Anti-neuroinflammatory Agent
Derivatives of this compound have been evaluated for their neuroprotective and anti-neuroinflammatory properties . Neuroprotection is a significant target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-pyrimidine hybrids, which include the core structure of this compound, have demonstrated potential in reducing neuroinflammation and protecting neuronal cells, which could be pivotal in managing conditions like Alzheimer’s and Parkinson’s disease.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and apoptosis pathways .
Pharmacokinetics
Related compounds have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to inhibit cell growth and induce apoptosis .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS2/c1-7-6-10-11(19-7)12(17)16(13(18)15-10)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTZISWNYZOWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




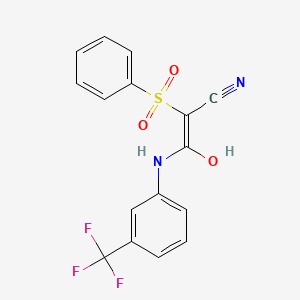
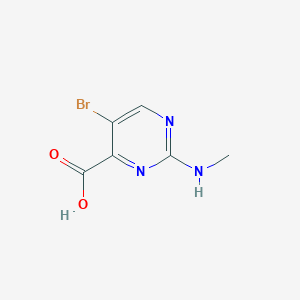
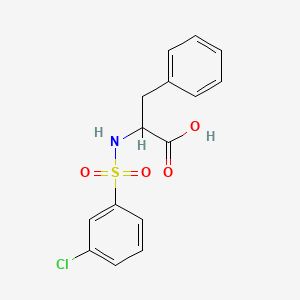
![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)

![3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386710.png)
![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
